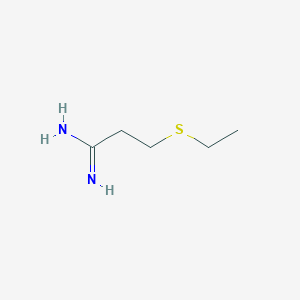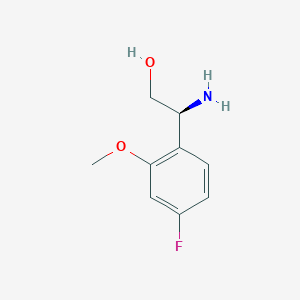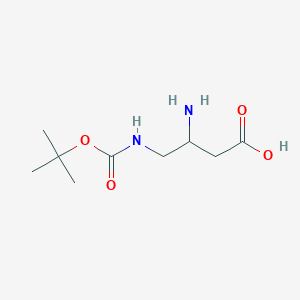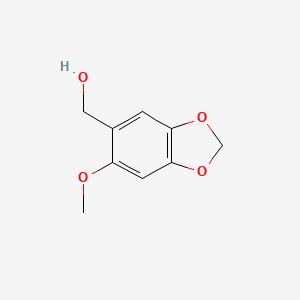
(6-Methoxy-2H-1,3-benzodioxol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxy-1,3-dioxaindan-5-yl)methanol is an organic compound that features a methoxy group and a dioxaindan ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-1,3-dioxaindan-5-yl)methanol typically involves the formation of the dioxaindan ring followed by the introduction of the methoxy group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxaindan ring. The methoxy group can then be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of (6-methoxy-1,3-dioxaindan-5-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methoxy-1,3-dioxaindan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(6-Methoxy-1,3-dioxaindan-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-methoxy-1,3-dioxaindan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxy group and dioxaindan ring structure allow it to interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran derivatives: These compounds share a similar ring structure and have been studied for their antimicrobial properties.
Dioxolane derivatives: These compounds have similar chemical properties and are used in various chemical reactions.
Uniqueness
(6-Methoxy-1,3-dioxaindan-5-yl)methanol is unique due to its specific combination of a methoxy group and a dioxaindan ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
4383-14-6 |
|---|---|
Fórmula molecular |
C9H10O4 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
(6-methoxy-1,3-benzodioxol-5-yl)methanol |
InChI |
InChI=1S/C9H10O4/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-3,10H,4-5H2,1H3 |
Clave InChI |
IQXQQVAWSZMZLW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1CO)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


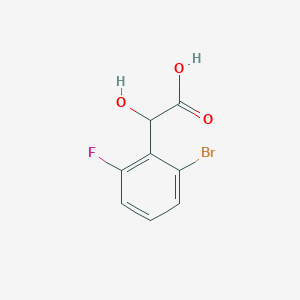
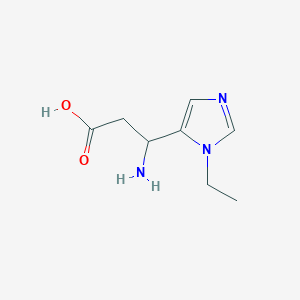
![(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13614329.png)

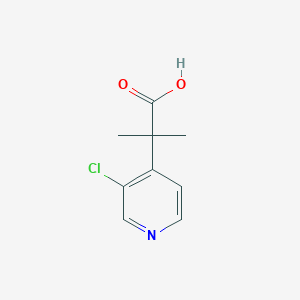
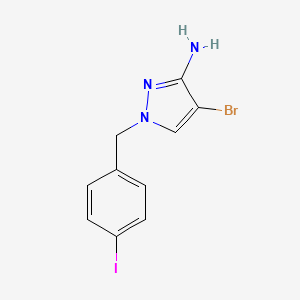
![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)


